molecular formula C18H19N3O3S B12045196 [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

Cat. No.: B12045196
M. Wt: 357.4 g/mol
InChI Key: ZIPPNSOGUZYTHN-UDWIEESQSA-N
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Description

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This particular compound has a complex structure that includes both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of a catalyst. One common method is the Fischer esterification, which uses a strong acid like sulfuric acid as a catalyst . Another method involves the use of acid chlorides or anhydrides to react with alcohols, forming the ester under milder conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of photocatalytic strategies has also been explored to enhance the efficiency of esterification reactions .

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology and Medicine

In biological and medical research, this compound has been studied for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules that can be used in drug development .

Industry

In the industrial sector, this compound is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate involves its interaction with various molecular targets. In biological systems, it may bind to specific enzymes or receptors, modulating their activity and leading to physiological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate apart from these similar compounds is its unique combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This makes it a versatile molecule for various applications in research and industry .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C18H19N3O3S/c1-3-19-18(25)21-20-12-13-9-10-15(16(11-13)23-2)24-17(22)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H2,19,21,25)/b20-12+

InChI Key

ZIPPNSOGUZYTHN-UDWIEESQSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Canonical SMILES

CCNC(=S)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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